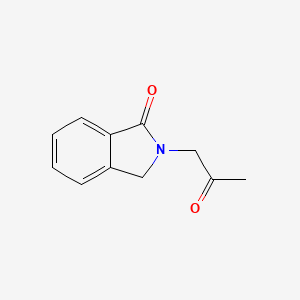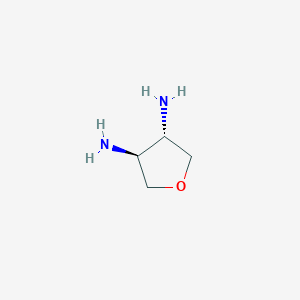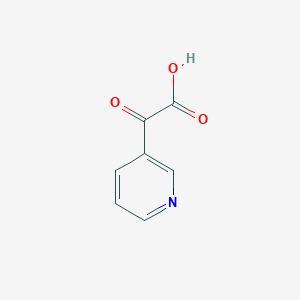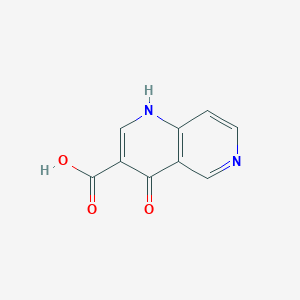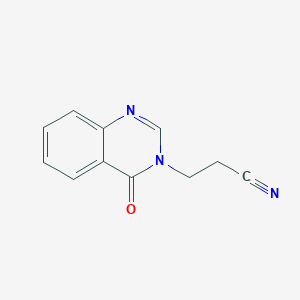![molecular formula C12H8N2O2S B3023563 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 16233-52-6](/img/structure/B3023563.png)
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
描述
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thieno and pyrimidine moiety. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The primary target of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is the Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein serine/threonine kinases that play crucial roles in the regulation of cell cycle and transcription . They are divided into subfamilies that regulate cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19, and 20) .
Mode of Action
The compound interacts with its target, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle and transcription processes, leading to changes in cellular function .
Biochemical Pathways
The inhibition of CDKs affects multiple biochemical pathways. As CDKs are involved in the regulation of cell cycle and transcription, their inhibition can lead to cell cycle arrest and altered gene expression . This can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Result of Action
The inhibition of CDKs by this compound can lead to a variety of molecular and cellular effects. These include cell cycle arrest, altered gene expression, reduced cell proliferation, and induction of apoptosis . These effects can contribute to the compound’s potential antitumor activity .
生化分析
Biochemical Properties
Similar compounds, such as N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, have been shown to exhibit anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds also demonstrated inhibitory activities against CDK6, a cyclin-dependent protein kinase
Cellular Effects
Related compounds have been shown to inhibit the proliferation of human breast cancer cells and human gastric cancer cells . This suggests that 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit CDK6 . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thieno or pyrimidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl or thieno rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted thieno[3,2-d]pyrimidine derivatives.
科学研究应用
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research has explored its use as a potential therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine-4(3H)-ones: These compounds share a similar fused ring system but differ in the position of the thieno ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a different fused ring system but similar biological activities.
Uniqueness
3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
3-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c15-11-10-9(6-7-17-10)13-12(16)14(11)8-4-2-1-3-5-8/h1-7H,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMWBTAEPHMLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236967 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16233-52-6 | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16233-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.2.1]octan-8-one](/img/structure/B3023480.png)
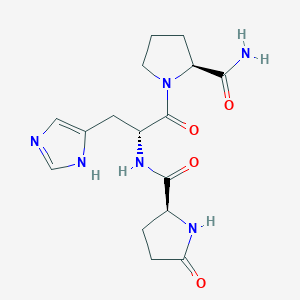


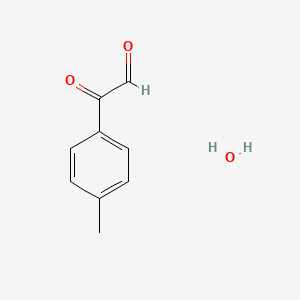
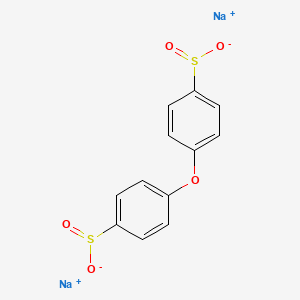
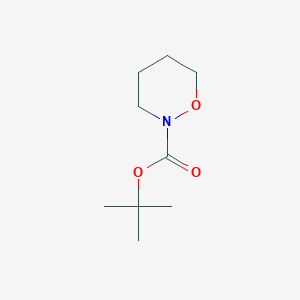
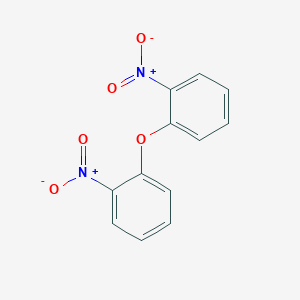
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
